molecular formula C24H18ClNO2 B14019328 3-Chloro-4-(diphenylamino)-5-methyl-6-phenyl-2H-pyran-2-one CAS No. 76312-44-2

3-Chloro-4-(diphenylamino)-5-methyl-6-phenyl-2H-pyran-2-one

Cat. No.: B14019328
CAS No.: 76312-44-2
M. Wt: 387.9 g/mol
InChI Key: IUKHCOGQZUDJNN-UHFFFAOYSA-N
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Description

3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one is an organic compound with a complex structure that includes a pyran ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a pyran ring, followed by the introduction of chloro, diphenylamino, methyl, and phenyl groups through various substitution reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety. The use of automated systems and advanced purification techniques would be essential to produce the compound on a large scale with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, altering the activity of the target molecule. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-(diphenylamino)-5-methyl-6-phenyl-pyran-2-one is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.

Properties

CAS No.

76312-44-2

Molecular Formula

C24H18ClNO2

Molecular Weight

387.9 g/mol

IUPAC Name

3-chloro-5-methyl-6-phenyl-4-(N-phenylanilino)pyran-2-one

InChI

InChI=1S/C24H18ClNO2/c1-17-22(21(25)24(27)28-23(17)18-11-5-2-6-12-18)26(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3

InChI Key

IUKHCOGQZUDJNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)C(=C1N(C2=CC=CC=C2)C3=CC=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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